2,3-Dimethyl-4,6,7-triphenyl-4H-pyrazolo[5,1-c][1,4]oxazine
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Overview
Description
2,3-Dimethyl-4,6,7-triphenyl-4H-pyrazolo[5,1-c][1,4]oxazine is a heterocyclic compound that features a unique structure combining pyrazole and oxazine rings
Preparation Methods
The synthesis of 2,3-Dimethyl-4,6,7-triphenyl-4H-pyrazolo[5,1-c][1,4]oxazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate pyrazole and oxazine derivatives under controlled conditions. Industrial production methods may utilize microwave-assisted synthesis or other green chemistry techniques to enhance yield and reduce reaction times .
Chemical Reactions Analysis
2,3-Dimethyl-4,6,7-triphenyl-4H-pyrazolo[5,1-c][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the pyrazole and oxazine rings.
Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex heterocyclic structures
Scientific Research Applications
2,3-Dimethyl-4,6,7-triphenyl-4H-pyrazolo[5,1-c][1,4]oxazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-4,6,7-triphenyl-4H-pyrazolo[5,1-c][1,4]oxazine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways. Detailed studies on its binding affinity and specificity are essential to understand its full potential .
Comparison with Similar Compounds
Similar compounds include other pyrazole and oxazine derivatives, such as:
Pyrazolo[1,5-a]pyrimidines: Known for their fluorescent properties and applications in bioimaging.
Triazines and Tetrazines: These compounds share structural similarities and are used in various chemical and biological applications
2,3-Dimethyl-4,6,7-triphenyl-4H-pyrazolo[5,1-c][1,4]oxazine stands out due to its unique combination of pyrazole and oxazine rings, which imparts distinct chemical and biological properties.
Properties
CAS No. |
89873-79-0 |
---|---|
Molecular Formula |
C26H22N2O |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
2,3-dimethyl-4,6,7-triphenyl-4H-pyrazolo[5,1-c][1,4]oxazine |
InChI |
InChI=1S/C26H22N2O/c1-18-19(2)27-28-23(18)25(21-14-8-4-9-15-21)29-26(22-16-10-5-11-17-22)24(28)20-12-6-3-7-13-20/h3-17,25H,1-2H3 |
InChI Key |
NNMJOYYZSFUKTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(OC(=C(N2N=C1C)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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